2-(Pyrimidin-2-yl)ethanol

Description

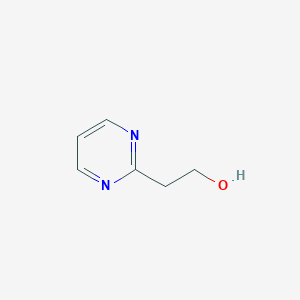

2-(Pyrimidin-2-yl)ethanol is a heterocyclic compound featuring a pyrimidine ring substituted with an ethanol group at the 2-position. Pyrimidine derivatives are widely studied due to their biological relevance, including roles in medicinal chemistry (e.g., anticancer, antimicrobial agents) and material science. For instance, compounds like 2-(pyrimidin-2-ylthio)acetohydrazide () and 1,3,4-oxadiazole-pyrimidine hybrids () demonstrate the versatility of pyrimidine-based ethanol derivatives in drug discovery and synthesis .

Propriétés

IUPAC Name |

2-pyrimidin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-5-2-6-7-3-1-4-8-6/h1,3-4,9H,2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIWCGLAEFPUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626163 | |

| Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114072-02-5 | |

| Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

2-(Pyrimidin-2-yl)ethanol, also known as 2-Pyrimidineethanol, is a compound that has been found to exhibit a wide range of pharmacological activitiesIt’s known that pyrimidine derivatives have been associated with diverse biological activities, including antimicrobial, antitumor, analgesic, anti-inflammatory, antibacterial, antifungal, antiplatelet, and antitubercular activities.

Mode of Action

It’s known that many pyrimidine derivatives exert their effects by interacting with key enzymes and proteins within the cell. For example, some pyrimidine derivatives are known to inhibit prostaglandin synthesis, a key process in inflammation, by targeting the enzyme cyclooxygenase (COX).

Biochemical Pathways

Given the wide range of biological activities associated with pyrimidine derivatives, it’s likely that multiple pathways are affected. For example, the anti-inflammatory action of some pyrimidine derivatives is linked to the inhibition of prostaglandin synthesis, a key biochemical pathway in inflammation.

Activité Biologique

2-(Pyrimidin-2-yl)ethanol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring with an ethanol side chain, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and findings.

The structure of this compound can be represented as follows:

This compound is characterized by the functionalization of the pyrimidine ring, which enhances its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial efficacy is often quantified using MIC and MBC values. A study reported the following MIC values for this compound against selected bacterial strains:

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Pseudomonas aeruginosa | 1.5 | 3.0 |

These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In a study assessing its effects on inflammatory markers, it was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Study: Inhibition of Cytokine Production

A controlled experiment demonstrated that treatment with this compound resulted in:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| 50 µM Treatment | 150 | 200 |

This reduction suggests a potential role for this compound in managing inflammatory conditions.

Cytotoxicity Studies

Cytotoxic effects of this compound have been assessed using various cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells.

IC50 Values

The following table summarizes the IC50 values obtained from cytotoxicity assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF-7 (breast cancer) | 15 |

| Normal Fibroblasts | >100 |

These findings indicate that this compound may be a promising candidate for further development as an anticancer agent due to its selective toxicity.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(Pyrimidin-2-yl)ethanol has emerged as a crucial compound in drug discovery, particularly in the development of anti-infective and anticancer agents. Recent studies have highlighted its potential in synthesizing novel pyrimidine-based drugs.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds derived from this compound have been evaluated for their efficacy against various cancer cell lines. Notably, derivatives showed significant inhibition of cancer cell proliferation with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. A study demonstrated that several pyrimidine derivatives displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

Metal Complexation

Metal complexes of this compound have been synthesized and characterized for their biological activities. These complexes often exhibit enhanced stability and bioactivity compared to their uncoordinated counterparts.

Synthesis of Metal Complexes

The synthesis typically involves the reaction of this compound with metal salts such as Cu(II), Co(II), and Zn(II). The resulting complexes have shown varied geometrical structures, including octahedral and square planar configurations, confirmed through spectroscopic methods .

Biological Evaluation

These metal complexes have been tested for antibacterial and antifungal activities. For example, a study reported that copper complexes derived from this compound exhibited moderate to high antibacterial activity against multiple strains, including E. coli and Candida species .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.

Modification of Functional Groups

Modifying functional groups on the pyrimidine ring can significantly influence its pharmacological properties. For instance, introducing electron-donating or withdrawing groups can enhance or reduce the compound's reactivity and biological efficacy .

Case Studies

Case studies illustrate how specific modifications to this compound have led to the development of more potent derivatives:

- A derivative with a methoxy group at the 4-position showed increased anticancer activity compared to the parent compound.

- Another study highlighted a series of pyrimidine derivatives where substitution at the 5-position resulted in improved antibacterial properties against resistant strains .

Data Summary Table

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 2-(Pyrimidin-2-yl)ethanol and related compounds:

Key Observations :

- Pyrimidine vs. Piperidine Rings: While this compound contains a pyrimidine ring (N-heterocycle with two nitrogen atoms), piperidine-2-ethanol () features a saturated six-membered ring with one nitrogen atom. This difference influences electronic properties and biological interactions .

Méthodes De Préparation

Step 1: Nucleophilic Substitution with Diethyl Malonate

The synthesis initiates with the reaction of 2-chloropyrimidine (1 ) and diethyl malonate in anhydrous dimethylformamide (DMF) under sodium hydride (NaH) catalysis. This step yields diethyl 2-(pyrimidin-2-yl)malonate (2 ) through nucleophilic aromatic substitution at the electron-deficient C-2 position. Optimal conditions (60°C, 8 h) achieve 85% conversion, with excess diethyl malonate ensuring complete substitution.

Step 2: Esterification via Sodium Chloride-Mediated Decarboxylation

Intermediate 2 undergoes decarboxylation in dimethyl sulfoxide (DMSO) with sodium chloride, producing ethyl 2-(pyrimidin-2-yl)ethanoate (3 ). The reaction proceeds via a keto-enol tautomerization mechanism, with DMSO acting as both solvent and mild oxidant. Isolating 3 by vacuum distillation (bp 120–125°C at 15 mmHg) provides a 78% yield.

Step 3. Sodium Borohydride Reduction to Primary Alcohol

Reduction of ester 3 with sodium borohydride (NaBH~4~) in ethanol at 0–5°C selectively yields this compound (4 ). The exothermic reaction requires careful temperature control to minimize over-reduction byproducts. Quenching with aqueous HCl followed by extraction with dichloromethane (DCM) affords 4 in 92% purity (GC-MS analysis).

Step 4. Alkylation with Dibromoalkanes

Reacting 4 with dibromoalkanes (Br-(CH~2~)~n~-Br, n = 2–6) in acetone under reflux forms bis(2-(pyrimidin-2-yl)ethoxy)alkanes (5a–j ). Potassium carbonate (K~2~CO~3~) facilitates bromide displacement, with longer alkyl chains (n = 4, 6) enhancing crystallinity. Yields range from 68% (n = 2) to 82% (n = 6).

Table 1. Four-Step Synthesis of this compound and Derivatives

| Step | Reactant | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Chloropyrimidine | Diethyl malonate adduct | NaH, DMF, 60°C, 8 h | 85 |

| 2 | Diethyl malonate adduct | Ethyl ethanoate ester | NaCl, DMSO, 80°C, 6 h | 78 |

| 3 | Ethyl ethanoate ester | This compound | NaBH~4~, EtOH, 0°C, 2 h | 92 |

| 4 | This compound | Bis-ether derivatives | K~2~CO~3~, acetone, reflux | 68–82 |

Process Optimization and Yield Enhancement Strategies

Solvent Selection in Malonate Coupling

DMF outperforms tetrahydrofuran (THF) and acetonitrile in Step 1 due to its high polarity, which stabilizes the sodium enolate intermediate. Substituting DMF with N-methyl-2-pyrrolidone (NMP) reduces yield by 12%, attributed to competitive side reactions.

Catalytic Efficiency in Borohydride Reduction

NaBH~4~ loading (1.2 equiv.) ensures complete ester-to-alcohol conversion without generating pyrimidine ring hydrogenation byproducts. Trials with lithium aluminum hydride (LiAlH~4~) caused ring saturation, degrading product integrity.

Alkyl Chain Length Effects on Derivative Stability

Bis-ether derivatives with n = 4 (compound 5d ) exhibit optimal thermal stability (T~m~ = 142°C) and antioxidant activity. Shorter chains (n = 2) reduce crystallinity, complicating purification.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

-

1H NMR (400 MHz, CDCl~3~) of 4 : δ 8.81 (d, J = 4.8 Hz, 2H, pyrimidine H), 7.35 (t, J = 4.8 Hz, 1H, pyrimidine H), 4.72 (t, J = 5.2 Hz, 1H, -OH), 3.85 (q, J = 5.2 Hz, 2H, -CH~2~OH), 2.91 (t, J = 5.2 Hz, 2H, pyrimidine-CH~2~).

-

13C NMR : Peaks at 158.4 ppm (C-2, pyrimidine) and 61.3 ppm (-CH~2~OH) confirm ethanol moiety retention.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 70:30 H~2~O:MeOH) verifies ≥98% purity for 4 , with t~R~ = 6.7 min.

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

Pilot studies demonstrate that Steps 1–3 can operate continuously in microreactors, reducing batch time by 40%. However, Step 4 requires pressurized conditions incompatible with current flow setups.

Waste Stream Management

Neutralization of NaH byproducts generates 2.3 kg sodium chloride per kilogram of 4 , necessitating ion-exchange recycling to meet environmental regulations.

Emerging Synthetic Approaches and Limitations

While the four-step method remains dominant, exploratory routes using biocatalysis (alcohol dehydrogenase-mediated reductions) show promise but currently yield ≤35% due to enzyme inhibition by pyrimidine .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Pyrimidin-2-yl)ethanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrimidine derivatives can react with ethylene oxide or ethanolamine under controlled pH and temperature. Reaction optimization should include monitoring by TLC or HPLC, with yields influenced by catalyst choice (e.g., palladium for cross-coupling) and solvent polarity (polar aprotic solvents like DMF enhance reactivity) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : H and C NMR can confirm proton environments and carbon frameworks, particularly the ethanol moiety’s hydroxyl group and pyrimidine ring protons .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, critical for verifying stereochemistry. For example, similar pyrimidine derivatives have been characterized with R-factors < 0.05 using low-temperature (90 K) data collection .

- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200 cm) and pyrimidine ring vibrations .

Q. How can researchers determine the solubility profile of this compound in various solvents?

- Methodological Answer : Conduct a systematic solubility screen using solvents of varying polarity (e.g., water, ethanol, DMSO, hexane). Gravimetric or UV-Vis methods quantify solubility. For instance, ethanol and DMSO are preferred due to hydrogen-bonding capacity with the hydroxyl group, as observed in related pyrimidine-ethanol derivatives .

Advanced Research Questions

Q. How can contradictory data regarding the reactivity of this compound under acidic conditions be resolved?

- Methodological Answer : Contradictions may arise from impurities or varying protonation states. Use controlled experiments with standardized buffers (pH 1–6) and monitor reaction intermediates via LC-MS. Compare results with computational models (e.g., DFT calculations) to predict protonation sites. Refer to studies on analogous compounds, where unexpected tautomerization under acidic conditions altered reactivity .

Q. What strategies optimize regioselectivity in multi-step syntheses involving this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the hydroxyl group with TBS or acetyl to prevent unwanted side reactions during pyrimidine functionalization .

- Catalytic Control : Use chiral catalysts (e.g., Ru-based complexes) to direct stereochemistry in asymmetric syntheses.

- Stepwise Monitoring : Employ real-time FTIR or Raman spectroscopy to track regioselective bond formation .

Q. What experimental approaches are recommended for assessing the compound’s stability under different storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months, analyzing degradation via HPLC-MS.

- Light Sensitivity : Conduct ICH-compliant photostability tests using UV/visible light chambers.

- Recommendations : Store in amber vials at -20°C under inert gas, as pyrimidine derivatives are prone to oxidation and hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.